molecular formula C7H13ClF3NO B3113382 cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl CAS No. 1951444-38-4

cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl

Cat. No.: B3113382
CAS No.: 1951444-38-4
M. Wt: 219.63
InChI Key: ZBBAHTMOCURVRQ-IBTYICNHSA-N
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Description

“Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl” is a chemical compound with the CAS Number: 1951444-38-4 . It has a molecular weight of 219.63 and its IUPAC name is (3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 219.63 . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Stereochemistry

  • Research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including cis and trans isomers, has been conducted. These studies contribute to our understanding of the configurations and preferred conformations of these compounds, which is crucial for their application in different fields of chemistry (Casy & Jeffery, 1972).

Pharmacological Evaluation

  • A series of 3-methyl-4-(N-phenyl amido)piperidines, including cis-42, were synthesized and evaluated for their intravenous analgesic activity. Such studies are significant for developing new analgesics and understanding the structure-activity relationships of these compounds (Lalinde et al., 1990).

Radical-Mediated Synthesis

  • Non-activated aziridines were used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showcasing a method for creating structurally complex piperidines that could have applications in pharmaceutical synthesis (Vervisch et al., 2012).

Catalytic Cyclization Techniques

  • New methods for the synthesis of cis and trans 3,4-disubstituted piperidines were developed. These methods, involving carbonyl ene and Prins cyclizations, are significant for the stereoselective synthesis of piperidine derivatives (Williams et al., 2006).

Alkaloid Synthesis

  • The stereoselective synthesis of cis-2-methyl-6-substituted piperidin-3-ol alkaloids was achieved, which is crucial for the production of natural products and medicinal compounds (Leverett et al., 2006).

Asymmetric Synthesis Applications

  • An asymmetric aminohydroxylation route was developed for synthesizing cis-2,6-disubstituted piperidine-3-ols, demonstrating an efficient and flexible approach to these compounds, which are important in medicinal chemistry (Kandula & Kumar, 2006).

Properties

IUPAC Name

(3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBAHTMOCURVRQ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@]1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
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cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
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cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
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cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 6
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl

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